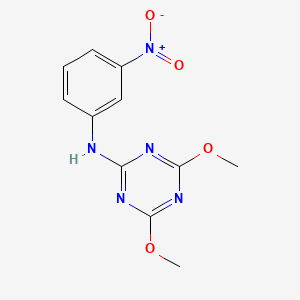
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule compound that has shown promising results in scientific research for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide exerts its effects by binding selectively to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, including the activation of protein kinases and the inhibition of adenylate cyclase. These signaling events ultimately lead to the biological effects of this compound, such as anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In animal studies, this compound has been shown to increase insulin sensitivity and improve glucose tolerance, making it a potential therapeutic agent for diabetes. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied in animal models and has shown promising results in various disease models. However, one limitation of this compound is its selectivity for the adenosine A3 receptor, which may limit its therapeutic potential in certain diseases. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Zukünftige Richtungen
There are several areas of future research for 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammation. Another area of research is the development of more selective adenosine A3 receptor agonists with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential of this compound in the treatment of neurological disorders, including the development of novel drug delivery systems for targeted delivery to the brain.
Synthesemethoden
The synthesis of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide involves a multi-step process starting from 2-methoxybenzylamine. The first step involves the protection of the amine group with a Boc group, followed by acylation with isobutyryl chloride. The resulting intermediate is then subjected to a reductive amination with 2-methoxybenzaldehyde to yield this compound. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFWADRCAJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)
![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)

![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)